molecular formula C12H14N4O B1682385 Tirasemtiv CAS No. 1005491-05-3

Tirasemtiv

Numéro de catalogue: B1682385
Numéro CAS: 1005491-05-3
Poids moléculaire: 230.27 g/mol
Clé InChI: RSQGZEAXODVTOL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tirasemtiv, également connu sous le nom de CK-2017357, est un activateur de petite molécule du complexe de troponine musculaire squelettique rapide. Il est principalement développé pour le traitement des maladies associées à la faiblesse ou à la fatigue musculaire squelettique, telles que la sclérose latérale amyotrophique (SLA). This compound sensibilise le sarcomère au calcium, augmentant ainsi la force de contraction musculaire .

Applications De Recherche Scientifique

Amyotrophic Lateral Sclerosis (ALS)

Phase II and III Trials:

  • The BENEFIT-ALS trial, a Phase IIb study, involved 605 participants and aimed to assess Tirasemtiv's safety and efficacy. Although the drug was found safe, it did not meet its primary endpoint concerning the ALS Functional Rating Scale. However, it showed a statistically significant reduction in the decline of Slow Vital Capacity (SVC), suggesting potential benefits in respiratory function .
  • The subsequent VITALITY-ALS Phase III trial included 744 participants and also failed to demonstrate significant improvements in SVC or muscle strength compared to placebo. Notably, tolerability issues were highlighted as a critical factor affecting the study's outcomes .

Spinal Muscular Atrophy (SMA)

In preclinical studies using mouse models of SMA, this compound demonstrated significant improvements in muscle force and fatigue resistance. For instance:

  • In adult-onset SMA mice, this compound-treated subjects exhibited enhanced grip strength and prolonged hang time on a grid test compared to controls .
  • In intermediate-severity SMA models, this compound increased submaximal muscle force during nerve stimulation .

Other Neuromuscular Disorders

This compound has shown promise in enhancing muscle function in various neuromuscular conditions characterized by reduced neuromuscular input. Studies indicate that it can amplify skeletal muscle response to nerve activation, potentially benefiting conditions like myasthenia gravis and Charcot-Marie-Tooth disease .

Summary of Clinical Findings

Study NamePhaseParticipantsPrimary EndpointOutcome
BENEFIT-ALSIIb605ALS Functional Rating ScaleNo significant improvement; reduced decline in SVC
VITALITY-ALSIII744Slow Vital CapacityNo significant difference; tolerability issues noted
Preclinical SMAN/AMiceMuscle Force & FatigueIncreased grip strength; improved fatigue resistance

Case Study: BENEFIT-ALS Trial

The BENEFIT-ALS trial was pivotal in assessing this compound's potential for ALS patients. Despite not meeting its primary efficacy endpoint, secondary analyses indicated that patients receiving this compound experienced a slower decline in SVC, suggesting that while the drug may not halt disease progression, it could improve respiratory function—a critical aspect of patient care.

Case Study: Preclinical SMA Models

In studies involving SMA mouse models, this compound's ability to enhance muscle force and resistance to fatigue was notable. These findings support its potential as a treatment option for SMA, indicating that further clinical exploration is warranted.

Mécanisme D'action

Target of Action

Tirasemtiv is an activator of the fast skeletal muscle troponin complex . This complex plays a crucial role in muscle contraction, making it a primary target for this compound.

Mode of Action

This compound selectively interacts with the fast skeletal muscle troponin complex, inducing an increase in affinity for calcium . This interaction amplifies the muscle cell response to neural input, thereby increasing force production at submaximal muscle stimulation frequencies .

Biochemical Pathways

This compound’s binding to the fast skeletal troponin complex possibly potentiates troponin C compacting, characterized by reduced exposure to solvent molecules . This could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium . These conformational changes are underscored by conventional and carbon hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions between this compound and the binding site residues .

Pharmacokinetics

In terms of pharmacokinetics, this compound exhibited high systemic exposure and near-dose proportionality in terms of area under the curve (AUC), with relatively low intersubject variability . The mean terminal half-life ranged from 9.9 to 14.8 hours across the cohorts .

Result of Action

The molecular and cellular effects of this compound’s action involve the potentiation of troponin C compacting, which could favor the slow release of calcium ions . This results in an increased force production at submaximal muscle stimulation frequencies .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in an animal model of myasthenia gravis (MG), single oral doses of this compound improved muscle force and reduced fatigability . Furthermore, this compound has shown to induce increased force production at submaximal stimulation frequency compared to this compound in in vivo studies and phase 1 clinical trials .

Analyse Des Réactions Chimiques

Tirasemtiv subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

This compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans diverses maladies neuromusculaires. Parmi ses principales applications figurent :

Mécanisme d'action

This compound exerce ses effets en activant sélectivement le complexe de troponine musculaire squelettique rapide. Il sensibilise le sarcomère au calcium en ralentissant la libération du calcium du complexe de troponine régulateur. Cela entraîne une augmentation de la production de force, en particulier à des fréquences de stimulation neuronale basses à moyennes . Les cibles moléculaires comprennent le complexe de troponine musculaire squelettique rapide, et les voies impliquées sont liées à la signalisation du calcium et à la contraction musculaire .

Comparaison Avec Des Composés Similaires

Tirasemtiv est comparé à d'autres activateurs de la troponine musculaire squelettique rapide, comme le Reldesemtiv. Le Reldesemtiv est un composé de deuxième génération qui a montré une meilleure puissance d'activation musculaire et une meilleure tolérance par rapport au this compound . Les deux composés partagent un mécanisme d'action similaire, mais diffèrent par leurs profils pharmacocinétiques et leur efficacité clinique .

Composés similaires

La particularité de this compound réside dans sa capacité à activer sélectivement le complexe de troponine musculaire squelettique rapide, ce qui en fait un agent thérapeutique prometteur pour les maladies neuromusculaires.

Activité Biologique

Tirasemtiv (formerly known as CK-2017357) is a fast skeletal muscle troponin activator developed by Cytokinetics, Inc. It acts by increasing the sensitivity of the troponin complex to calcium, which enhances muscle contraction in response to neuronal input. This mechanism positions this compound as a potential therapeutic agent for conditions characterized by muscle weakness, such as amyotrophic lateral sclerosis (ALS) and other neuromuscular disorders.

This compound selectively activates the fast skeletal muscle troponin complex, leading to several physiological effects:

  • Increased Calcium Sensitivity : this compound amplifies the response of muscle fibers to calcium ions, shifting the force-calcium relationship leftward, which results in increased muscle force at submaximal activation levels .
  • Enhanced Muscle Performance : In preclinical studies, this compound has been shown to improve muscle strength and reduce fatigue in various animal models, including those with neuromuscular diseases .
MechanismDescription
Calcium SensitivityIncreases affinity of troponin for calcium
Muscle Force AmplificationEnhances force production at submaximal stimulation rates
Fatigue ResistanceDelays onset of muscle fatigue during exertion

Preclinical Studies

  • Animal Models :
    • In B6SJL-SOD1G93A mice (a model for ALS), this compound significantly increased forelimb grip strength by 38% compared to vehicle controls at a 25% grip strength deficit milestone .
    • In a nemaline myopathy mouse model, this compound improved muscle performance both in vivo and in vitro, enhancing force response to submaximal stimulation frequencies and reducing the energetic cost of force generation .

Clinical Trials

This compound has undergone several clinical trials to evaluate its efficacy and safety in humans:

  • BENEFIT-ALS Trial :
    • A Phase IIb trial involving 711 patients with ALS aimed to assess the drug's impact on muscle strength and function.
    • Results indicated that while this compound was generally safe, it did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale (ALSFRS) .
  • VITALITY-ALS Trial :
    • This Phase III trial also reported negative results regarding efficacy, although some secondary outcomes related to respiratory function showed mixed results .

Table 2: Summary of Clinical Trial Outcomes

Trial NamePhaseParticipantsPrimary EndpointOutcome
BENEFIT-ALSIIb711ALSFRS changeNo significant difference from placebo
VITALITY-ALSIIINot specifiedSlow Vital CapacityMixed results; not statistically significant

Case Studies

Several case studies have highlighted individual responses to this compound treatment:

  • A patient with ALS demonstrated improved respiratory function metrics despite overall trial results indicating no significant benefit on disease progression. This suggests potential for targeted therapeutic effects in specific patient populations .

Propriétés

IUPAC Name

5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGZEAXODVTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C2=NC(=CN=C2NC1=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143379
Record name Tirasemtiv
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005491-05-3
Record name Tirasemtiv [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005491053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirasemtiv
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tirasemtiv
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIRASEMTIV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8WSM7R635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tirasemtiv
Reactant of Route 2
Tirasemtiv
Reactant of Route 3
Tirasemtiv
Reactant of Route 4
Tirasemtiv
Reactant of Route 5
Tirasemtiv
Reactant of Route 6
Reactant of Route 6
Tirasemtiv

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.